molecular formula C19H30O8 B211780 Citroside A CAS No. 120330-44-1

Citroside A

Cat. No.: B211780
CAS No.: 120330-44-1
M. Wt: 386.4 g/mol
InChI Key: XTODSGVDHGMKSN-UHFFFAOYSA-N
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Description

Citroside B is a natural product found in Sanicula lamelligera . It is a metabolite, an intermediate or product resulting from metabolism . The term ‘metabolite’ subsumes the classes commonly known as primary and secondary metabolites . Citroside B is a structural derivative of terpene, a hydrocarbon of biological origin having a carbon skeleton formally derived from isoprene .


Molecular Structure Analysis

Citroside B has a molecular formula of C19H30O8 . Its average mass is 386.437 Da and its monoisotopic mass is 386.194061 Da . It has 7 of 8 defined stereocentres .


Physical and Chemical Properties Analysis

Citroside B has a molecular formula of C19H30O8 . Its average mass is 386.437 Da and its monoisotopic mass is 386.194061 Da .

Scientific Research Applications

Antibacterial Activity

Research has identified that compounds related to Citroside B, such as austroside A (a norsesquiterpenoid glycoside), exhibit antibacterial activity. Austroside A, specifically, has shown effectiveness against antibiotic-resistant Staphylococcus aureus strains (Wang et al., 2005).

Anticancer Potential

Compounds structurally similar to Citroside B, like uttroside B, have been investigated for their anticancer properties. Uttroside B, a saponin isolated from Solanum nigrum Linn, demonstrated significant cytotoxicity against liver cancer cell lines and induced apoptosis by down-regulating the MAPK and mTOR pathways (Nath et al., 2016).

Cytotoxic and Anti-inflammatory Activities

Studies on sesquiterpenoid glycosides, including Citroside A, have revealed cytotoxic effects against various cancer cell lines and potential anti-inflammatory activity. This suggests possible applications in cancer and inflammation-related research (Guo et al., 2019).

Neuroprotection and Brain Health

Cornel iridoid glycoside, a compound related to Citroside B, has shown promise in improving memory ability and promoting neuronal survival in rat models of brain injury. This indicates potential applications in neurodegenerative diseases and brain health (Zhao et al., 2010).

Antidepressant Effects

In relation to brain health, studies on ethanol extracts from Hemerocallis citrina, which may contain compounds similar to Citroside B, have shown antidepressant-like effects. This is linked to the modulation of neurotrophic molecular expressions, suggesting a role in mental health treatments (Yi et al., 2012).

Antioxidant and Antiproliferative Activities

Research on Aloysia citrodora, potentially containing compounds akin to Citroside B, demonstrates antioxidant and antiproliferative activities. This highlights its utility in oxidative stress-related conditions and cancer research (Rashid et al., 2022).

Safety and Hazards

There is limited information available on the safety and hazards of Citroside B. It is recommended to handle this compound with care until more safety data is available .

Properties

InChI

InChI=1S/C19H30O8/c1-10(21)5-6-13-18(2,3)7-11(22)8-19(13,4)27-17-16(25)15(24)14(23)12(9-20)26-17/h5,11-12,14-17,20,22-25H,7-9H2,1-4H3/t6?,11-,12+,14+,15-,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTODSGVDHGMKSN-SIEIHWOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C=C1C(CC(CC1(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318300
Record name Citroside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120330-44-1
Record name Citroside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120330441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citroside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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